5-(2-Bromoacetyl)-2-hydroxybenzoic acid
Overview
Description
5-(2-Bromoacetyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of alpha-halocarboxylic acids. This compound is characterized by the presence of a bromoacetyl group attached to a hydroxybenzoic acid moiety. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzoic acid typically involves the bromination of 5-acetyl-2-hydroxybenzoic acid. The process can be summarized as follows:
Bromination: The starting material, 5-acetyl-2-hydroxybenzoic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines or hydrazides to form hydrazones or hydrazides.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, such as coumarins or chromones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Acetic acid, dichloromethane, ethanol
Catalysts: Acid or base catalysts depending on the reaction type
Major Products
Substituted Derivatives: Formed by nucleophilic substitution
Hydrazones and Hydrazides: Formed by condensation reactions
Heterocyclic Compounds: Formed by cyclization reactions
Scientific Research Applications
5-(2-Bromoacetyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of biochemical probes and inhibitors.
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetyl)-2-hydroxybenzoic acid involves its reactivity towards nucleophiles. The bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and structures. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromoacetyl)-2-(hydroxymethyl)benzoic acid: Similar structure with an additional hydroxymethyl group.
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: A derivative with a benzyloxy group and ester functionality.
Uniqueness
5-(2-Bromoacetyl)-2-hydroxybenzoic acid is unique due to its specific reactivity profile and the presence of both a bromoacetyl and hydroxybenzoic acid moiety. This combination allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-(2-bromoacetyl)-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-3,11H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCZHDQYNKDRCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292240 | |
Record name | 5-(Bromoacetyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62423-71-6 | |
Record name | NSC81062 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Bromoacetyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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